An In-depth Technical Guide to 2-(2-Propoxyethoxy)phenylboronic acid
An In-depth Technical Guide to 2-(2-Propoxyethoxy)phenylboronic acid
This guide provides a comprehensive technical overview of 2-(2-Propoxyethoxy)phenylboronic acid (CAS No. 279262-53-2), a specialized organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, core applications, mechanistic rationale, and essential handling protocols, grounding all claims in authoritative references.
Introduction: The Strategic Value of a Specialized Boronic Acid
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are generally stable, easy to handle, and exhibit low toxicity, making them indispensable building blocks for creating carbon-carbon bonds, particularly in the synthesis of complex biaryl structures found in pharmaceuticals and advanced materials.[3][4][5]
2-(2-Propoxyethoxy)phenylboronic acid distinguishes itself through its unique ortho-alkoxy substituent. This structural feature is not merely incidental; it is a deliberate design element intended to modulate the reagent's physicochemical properties and reactivity. The presence of the flexible and polar 2-propoxyethoxy group can significantly enhance solubility in a range of organic solvents compared to simpler analogs, a critical factor for achieving homogeneous reaction conditions and improving reaction kinetics.[6] Furthermore, the ortho-ether linkage can play a crucial role in the catalytic cycle of cross-coupling reactions through potential coordination with the metal center, influencing reaction rates and selectivity.[6][7][8]
This guide will explore the practical implications of this unique structure, providing field-proven insights into its application.
Physicochemical Properties and Characterization
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 279262-53-2 | [9][10] |
| Molecular Formula | C11H17BO4 | [11] |
| Molecular Weight | 224.06 g/mol | [9] |
| Appearance | White to off-white powder/solid | Inferred from general boronic acid properties |
| Purity | Typically ≥95% | [9] |
| Solubility | Soluble in polar organic solvents like diethyl ether and ethanol.[12] The alkoxy group enhances solubility in various solvents.[6] | Inferred from general boronic acid properties and substituent effects. |
Synthesis of Arylboronic Acids: General Pathways
Plausible Synthetic Workflow
The logical precursor would be 1-bromo-2-(2-propoxyethoxy)benzene. The synthesis would proceed via the formation of a Grignard or organolithium reagent, followed by electrophilic trapping with a borate ester.
Step-by-Step Conceptual Protocol:
-
Formation of the Organometallic Reagent: 1-bromo-2-(2-propoxyethoxy)benzene is reacted with magnesium turnings (to form a Grignard reagent) or an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous ether solvent (e.g., THF, Diethyl Ether). Causality: This step creates a potent carbon nucleophile at the desired position on the aromatic ring.
-
Borylation: The resulting organometallic species is slowly added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.[5] Causality: The highly electrophilic boron atom of the borate ester is attacked by the aryl nucleophile, forming a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is carefully quenched with an aqueous acid (e.g., HCl or H2SO4). Causality: The acidic workup hydrolyzes the boronate ester to the final boronic acid product, 2-(2-Propoxyethoxy)phenylboronic acid.
-
Purification: The crude product is then purified, typically by extraction and recrystallization, to yield the final product.
Caption: Conceptual workflow for the synthesis of the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for 2-(2-Propoxyethoxy)phenylboronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the boronic acid's phenyl group and an aryl, vinyl, or alkyl halide or triflate.[2][13][14]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.[1][13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[1][13][14]
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][13][14]
-
Reductive Elimination: The two organic partners (R¹ and R²) are expelled from the palladium complex as the final coupled product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][13][14]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling using 2-(2-Propoxyethoxy)phenylboronic acid.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 equiv)
-
2-(2-Propoxyethoxy)phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[13]
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)[13]
-
Solvent System (e.g., Toluene/Water, Dioxane/Water)[13]
Procedure:
-
Inert Atmosphere Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with the aryl halide, 2-(2-Propoxyethoxy)phenylboronic acid, and the base. Causality: The use of a dried flask under an inert atmosphere (Argon or Nitrogen) is critical to prevent the deactivation of the palladium catalyst and potential side reactions.
-
Solvent Degassing: The chosen solvent system is added. The mixture is then thoroughly degassed by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles. Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Degassing removes dissolved oxygen.
-
Catalyst Addition: The palladium catalyst is added under a positive pressure of inert gas. Causality: Adding the catalyst last and under inert gas ensures it is introduced into an oxygen-free environment, maximizing its catalytic lifetime.
-
Reaction Execution: The reaction mixture is heated (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS). Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition. Vigorous stirring ensures efficient mixing in biphasic systems.
-
Workup: Upon completion, the reaction is cooled to room temperature. Water is added, and the product is extracted into an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[13]
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Safety, Handling, and Storage
Proper handling of boronic acids is essential for user safety and to maintain the integrity of the reagent.
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15][17]
-
Hazards: Boronic acids may be harmful if swallowed or inhaled and can cause skin and eye irritation.[16] Some arylboronic acids are considered potential genotoxic impurities (PGIs) in pharmaceutical manufacturing, requiring careful control of residual levels.[18]
Storage and Stability:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Refrigeration is often recommended.[15][16] Storing under an inert atmosphere (e.g., argon) is best practice to prevent degradation.[15]
-
Decomposition Pathways: Boronic acids are susceptible to two primary decomposition pathways:
-
Protodeboronation: The C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This is often accelerated under strongly acidic or basic conditions.[18][19]
-
Oxidation: The C-B bond can be oxidized to a C-O bond, yielding a phenol.
-
Boroxine Formation: Boronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides called boroxines. This is a reversible equilibrium.[4][19] Keeping the reagent dry is key to minimizing boroxine formation.
-
Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.
Conclusion
2-(2-Propoxyethoxy)phenylboronic acid is a highly valuable, specialized reagent for synthetic organic chemistry. Its defining feature—the ortho-propoxyethoxy group—provides tangible benefits in solubility and can influence reactivity in Suzuki-Miyaura cross-coupling reactions. By understanding its synthesis, applying robust experimental protocols, and adhering to proper handling procedures, researchers can effectively leverage this compound to construct complex molecular architectures essential for drug discovery and materials science.
References
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- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- CAS:279262-53-2, (2-(2-丙氧基乙氧基)苯基)硼酸.
- Phenylboronic acid - SAFETY D
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- SAFETY D
- SAFETY D
- 279262-53-2|2-(2-Propoxyethoxy)phenylboronic acid. ChemSrc.
- SAFETY D
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Arylboronic acid or boron
- Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm (RSC Publishing).
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- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- (2-(2-Propoxyethoxy)phenyl)boronic acid. CymitQuimica.
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- CAS 7493-57-4 [2-(1-propoxietoxi)etil]benceno Comprar. Guidechem.
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- Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure | Request PDF.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
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